molecular formula C14H23N B15276087 (3-Methylbutyl)(1-phenylpropyl)amine

(3-Methylbutyl)(1-phenylpropyl)amine

Cat. No.: B15276087
M. Wt: 205.34 g/mol
InChI Key: NESGFLWPANKREB-UHFFFAOYSA-N
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Description

(3-Methylbutyl)(1-phenylpropyl)amine is an organic compound with the molecular formula C14H23N It is a type of amine, characterized by the presence of a nitrogen atom bonded to a 3-methylbutyl group and a 1-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)(1-phenylpropyl)amine typically involves the reaction of 3-methylbutylamine with 1-phenylpropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of the corresponding nitrile or imine precursor. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired amine product.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbutyl)(1-phenylpropyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be reduced to form the corresponding alkane or alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted amines or amides.

Scientific Research Applications

(3-Methylbutyl)(1-phenylpropyl)amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)(1-phenylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: A structurally similar compound with a phenyl group attached to a propylamine moiety.

    N-Methyl-1-phenylpropan-2-amine: Another related compound with a methyl group attached to the nitrogen atom.

Uniqueness

(3-Methylbutyl)(1-phenylpropyl)amine is unique due to the presence of both a 3-methylbutyl group and a 1-phenylpropyl group, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

3-methyl-N-(1-phenylpropyl)butan-1-amine

InChI

InChI=1S/C14H23N/c1-4-14(15-11-10-12(2)3)13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3

InChI Key

NESGFLWPANKREB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NCCC(C)C

Origin of Product

United States

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